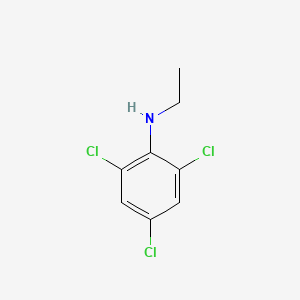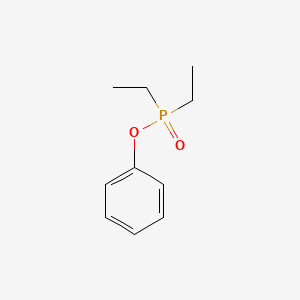
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- is a complex organic compound with a unique structure that includes a piperidinol ring substituted with a buten-1-ynyl group, two methyl groups, and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- typically involves multi-step organic reactions One common approach is to start with a piperidine derivative and introduce the buten-1-ynyl group through a series of substitution reactions The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the buten-1-ynyl group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1-methyl-
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1,2,5-trimethyl-
- 4-Piperidinol, 4-(3-buten-1-ynyl)-1,2,5-trimethyl-, hydrochloride
Uniqueness
Compared to similar compounds, 4-Piperidinol, 4-(3-buten-1-ynyl)-2,5-dimethyl-1-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
63791-73-1 |
|---|---|
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
1-benzyl-4-but-3-en-1-ynyl-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H23NO/c1-4-5-11-18(20)12-16(3)19(13-15(18)2)14-17-9-7-6-8-10-17/h4,6-10,15-16,20H,1,12-14H2,2-3H3 |
Clé InChI |
CUJVRCLELIFOTK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1CC2=CC=CC=C2)C)(C#CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


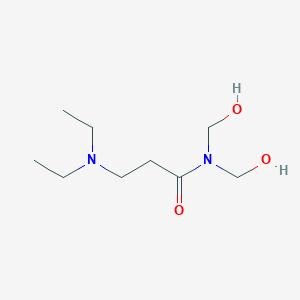
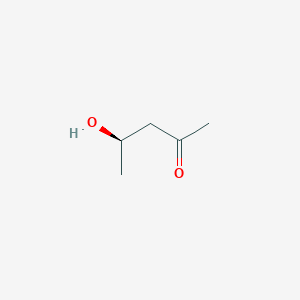


![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
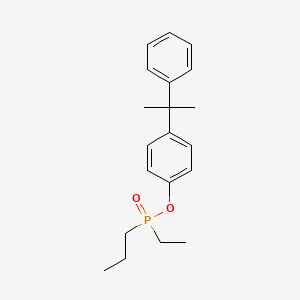
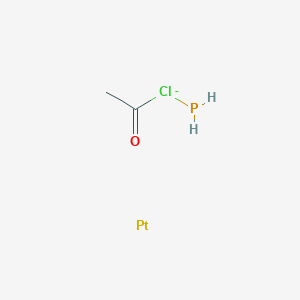

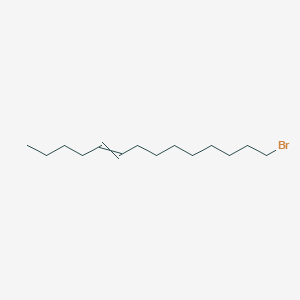
![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)
